Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522174
InChI: InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13522174

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15)
Standard InChI Key VFZSITZUGSWZQZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with two distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 5-position, serving as a protective moiety for the amino group.

  • A methyl ester at the 2-position, enhancing solubility and reactivity for further derivatization.

The IUPAC name, methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate, systematically describes its substitution pattern. The Boc group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) is widely used in peptide synthesis to protect amines during multi-step reactions, while the methyl ester (COOCH3\text{COOCH}_3) facilitates hydrolysis or transesterification in downstream modifications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H16N2O4\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molecular Weight240.26 g/mol
IUPAC Namemethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
SMILESCC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC
InChIKeyVFZSITZUGSWZQZ-UHFFFAOYSA-N
LogP (Partition Coefficient)2.23 (estimated)

Physicochemical and Spectroscopic Characterization

Stability and Reactivity

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound’s dual functionality positions it as a key intermediate in drug discovery:

  • Peptidomimetics: The Boc-protected amino group allows incorporation into pseudo-peptide chains, modulating bioavailability and target binding .

  • Heterocyclic Libraries: Its pyrrole core serves as a scaffold for generating diverse compound libraries via Suzuki-Miyaura couplings or nucleophilic substitutions .

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents highlight trends toward greener methodologies, such as solvent-free Boc protection or enzymatic esterification, which could enhance the sustainability of large-scale production .

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